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molecular formula C18H24O4 B8559086 Methyl 2-[2-[1-(formylmethyl)cyclohexyl]ethoxy]benzoate

Methyl 2-[2-[1-(formylmethyl)cyclohexyl]ethoxy]benzoate

Cat. No. B8559086
M. Wt: 304.4 g/mol
InChI Key: RWWSQGYFADXGDM-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate (synthesized in Example 36) (226 mg) and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (23 mg) in dichloromethane (4 mL) was added diacetic acid iodobenzene (261 mg) at room temperature. The solution was stirred at room temperature for 48 hours. Silica gel was added to the reaction solution and it was concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (5:1)] to give the title compound (118 mg).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1([CH2:10][CH2:11][O:12][C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.IC1C=CC=CC=1.C(O)(=O)C.C(O)(=O)C>ClCCl>[CH:2]([CH2:3][C:4]1([CH2:10][CH2:11][O:12][C:13]2[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=2[C:15]([O:17][CH3:18])=[O:16])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
OCCC1(CCCCC1)CCOC1=C(C(=O)OC)C=CC=C1
Name
Quantity
261 mg
Type
reactant
Smiles
IC1=CC=CC=C1.C(C)(=O)O.C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel was added to the reaction solution and it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (5:1)]

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=O)CC1(CCCCC1)CCOC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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